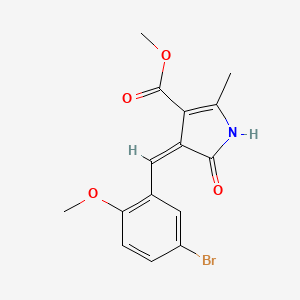![molecular formula C19H14ClN3O2 B5912632 phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912632.png)
phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime, also known as CMPO, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
作用機序
Phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime acts as a chelating agent by forming a complex with metal ions through the oxygen and nitrogen atoms in the molecule. The complex formed is stable and can be easily separated from the aqueous solution. phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has a high affinity for actinides and lanthanides, making it an effective extractant in nuclear fuel reprocessing.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime. However, studies have shown that phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime does not have any significant toxicity or adverse effects on human health. It is considered safe for use in laboratory experiments.
実験室実験の利点と制限
The advantages of using phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime in laboratory experiments include its high selectivity for actinides and lanthanides, its stability in aqueous solutions, and its ability to form stable complexes with metal ions. However, the limitations of using phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime include its low solubility in organic solvents, its tendency to form emulsions, and its high cost.
将来の方向性
There are several future directions for the use of phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime in scientific research. One direction is the development of new materials for catalysis using phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime as a ligand. Another direction is the use of phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime in the extraction of rare earth elements from aqueous solutions. Additionally, phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime can be used in the development of new metal-organic frameworks for various applications. Further research is needed to explore the potential of phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime in these areas.
Conclusion:
In conclusion, phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime is a promising compound that has been widely used in scientific research. Its high selectivity for actinides and lanthanides, stability in aqueous solutions, and ability to form stable complexes with metal ions make it an effective extractant in nuclear fuel reprocessing. However, its low solubility in organic solvents, tendency to form emulsions, and high cost limit its use in laboratory experiments. Further research is needed to explore the potential of phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime in the development of new materials for catalysis, the extraction of rare earth elements, and the synthesis of metal-organic frameworks.
合成法
Phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime can be synthesized using various methods, including the reaction of 4-pyridinecarboxaldehyde with phenylacetonitrile followed by a reaction with hydroxylamine-O-sulfonic acid and 2-chlorobenzoyl chloride. Another method involves the reaction of 4-pyridinecarboxaldehyde with phenylacetonitrile followed by a reaction with hydroxylamine hydrochloride and 2-chlorobenzoyl chloride. The yield of phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime using these methods is around 60-70%.
科学的研究の応用
Phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been extensively used in scientific research as a chelating agent for the separation of actinides and lanthanides. It has also been used as an extractant in nuclear fuel reprocessing and in the treatment of radioactive waste. phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has shown promising results in the extraction of rare earth elements from aqueous solutions and in the separation of actinides from lanthanides. Moreover, phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been used in the development of new materials for catalysis and in the synthesis of metal-organic frameworks.
特性
IUPAC Name |
[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(2-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c20-16-8-4-5-9-17(16)22-19(24)25-23-18(14-6-2-1-3-7-14)15-10-12-21-13-11-15/h1-13H,(H,22,24)/b23-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXXHOOIMRCJPW-PTGBLXJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)NC2=CC=CC=C2Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\OC(=O)NC2=CC=CC=C2Cl)/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(2-chlorophenyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)
![3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912584.png)

![N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5912595.png)
![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5912596.png)
![4-methyl-N-[3-(4-morpholinyl)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5912607.png)

![ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)
![phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912627.png)

![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912649.png)
![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)